molecular formula C16H19N5S B279472 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(naphthalen-1-ylmethyl)propan-1-amine

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(naphthalen-1-ylmethyl)propan-1-amine

Cat. No. B279472
M. Wt: 313.4 g/mol
InChI Key: UWXJGYFKLAEWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(naphthalen-1-ylmethyl)propan-1-amine is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as "NMT" and belongs to the class of tetrazole-based compounds. NMT has shown potential in various research areas, including pharmacology, medicinal chemistry, and drug discovery.

Mechanism of Action

The mechanism of action of NMT is not fully understood, but it is believed to work by inhibiting specific enzymes and receptors in the body. NMT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a critical role in inflammation. NMT has also been shown to bind to the GABA-A receptor, which is a neurotransmitter receptor that regulates the activity of the central nervous system.
Biochemical and Physiological Effects
NMT has been found to have various biochemical and physiological effects on the body. In vitro studies have shown that NMT can induce apoptosis in cancer cells, which is a process of programmed cell death. NMT has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that NMT can improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

NMT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. NMT is also highly potent, which means that small quantities can be used in experiments. However, one of the limitations of NMT is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on NMT. One of the areas of interest is the development of new drugs based on the structure of NMT. Researchers are also exploring the potential of NMT in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of NMT, which can help in the development of more effective drugs.
Conclusion
In conclusion, NMT is a promising compound that has shown potential in various scientific research areas. Its potent activity against disease targets and its stable nature make it an attractive compound for drug development. The future research on NMT is expected to shed more light on its mechanism of action and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of NMT involves the reaction of 1-methyl-1H-tetrazol-5-thiol with N-(naphthalen-1-ylmethyl)propan-1-amine in the presence of a suitable solvent and reagents. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization. The synthesis of NMT is a complex process that requires expertise in the field of organic chemistry.

Scientific Research Applications

NMT has been extensively studied for its potential use in various scientific research areas. One of the major applications of NMT is in pharmacology, where it has been shown to exhibit potent activity against various disease targets. NMT has been found to be effective against cancer, inflammation, and neurological disorders. In medicinal chemistry, NMT has been used as a lead compound for the development of new drugs.

properties

Molecular Formula

C16H19N5S

Molecular Weight

313.4 g/mol

IUPAC Name

3-(1-methyltetrazol-5-yl)sulfanyl-N-(naphthalen-1-ylmethyl)propan-1-amine

InChI

InChI=1S/C16H19N5S/c1-21-16(18-19-20-21)22-11-5-10-17-12-14-8-4-7-13-6-2-3-9-15(13)14/h2-4,6-9,17H,5,10-12H2,1H3

InChI Key

UWXJGYFKLAEWNF-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CC=CC3=CC=CC=C32

Canonical SMILES

CN1C(=NN=N1)SCCCNCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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